4-(Butylthio)-6-methylpyrimidin-2-amine
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Overview
Description
4-(Butylthio)-6-methylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a butylthio group and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylthio)-6-methylpyrimidin-2-amine typically involves the introduction of the butylthio group and the methyl group onto the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with butylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Butylthio)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the butylthio group, yielding a simpler pyrimidine derivative.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiolated pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
4-(Butylthio)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(Butylthio)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-6-methylpyrimidin-2-amine
- 4-(Ethylthio)-6-methylpyrimidin-2-amine
- 4-(Propylthio)-6-methylpyrimidin-2-amine
Uniqueness
4-(Butylthio)-6-methylpyrimidin-2-amine is unique due to the length of its butylthio group, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
CAS No. |
6308-33-4 |
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Molecular Formula |
C9H15N3S |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-butylsulfanyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h6H,3-5H2,1-2H3,(H2,10,11,12) |
InChI Key |
JUUPMMRKSVNKCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC(=C1)C)N |
Origin of Product |
United States |
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